Cas no 169128-35-2 ([2-[(methyl-(3-methylbutyl)amino)methyl]pyridin-3-yl] N,N-dimethylcarbamate; oxalic acid)

[2-[(methyl-(3-methylbutyl)amino)methyl]pyridin-3-yl] N,N-dimethylcarbamate; oxalic acid structure
169128-35-2 structure
Product Name:[2-[(methyl-(3-methylbutyl)amino)methyl]pyridin-3-yl] N,N-dimethylcarbamate; oxalic acid
Numero CAS:169128-35-2
MF:C17H27N3O6
MW:369.412784814835
CID:158334
PubChem ID:3074948
Update Time:2025-04-19

[2-[(methyl-(3-methylbutyl)amino)methyl]pyridin-3-yl] N,N-dimethylcarbamate; oxalic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • [2-[(methyl-(3-methylbutyl)amino)methyl]pyridin-3-yl] N,N-dimethylcarbamate
    • [2-[[methyl(3-methylbutyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate,oxalic acid
    • 2-{[methyl(3-methylbutyl)amino]methyl}pyridin-3-yl dimethylcarbamate ethanedioate
    • Carbamic acid, dimethyl-, 2-((methyl(3-methylbutyl)amino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
    • oxalic acid
    • 2-((Isopentylmethylamino)methyl)-3-pyridinol dimethylcarbamate oxalate
    • 169128-35-2
    • [2-[[methyl(3-methylbutyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid
    • DTXSID00168654
    • [2-[(methyl-(3-methylbutyl)amino)methyl]pyridin-3-yl] N,N-dimethylcarbamate; oxalic acid
    • Inchi: 1S/C15H25N3O2.C2H2O4/c1-12(2)8-10-18(5)11-13-14(7-6-9-16-13)20-15(19)17(3)4;3-1(4)2(5)6/h6-7,9,12H,8,10-11H2,1-5H3;(H,3,4)(H,5,6)
    • Chiave InChI: GHIQALUCFHQCTE-UHFFFAOYSA-N
    • Sorrisi: O(C(N(C)C)=O)C1=CC=CN=C1CN(C)CCC(C)C.OC(C(=O)O)=O

Proprietà calcolate

  • Massa esatta: 387.20067
  • Massa monoisotopica: 369.19
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 8
  • Complessità: 366
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Superficie polare topologica: 120Ų

Proprietà sperimentali

  • Punto di ebollizione: 360.9°C at 760 mmHg
  • Punto di infiammabilità: 172.1°C
  • PSA: 151.5
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.